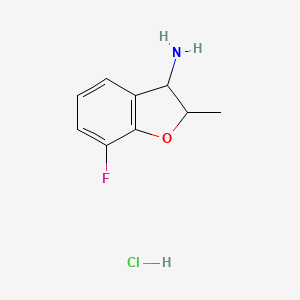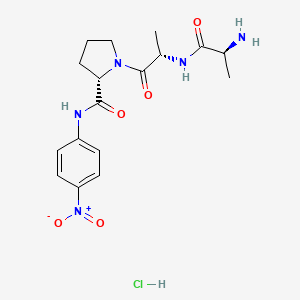
H-丙氨酸-丙氨酸-脯氨酸-对硝基苯胺 . 盐酸
描述
H-Ala-Ala-Pro-pNA . HCl, also known as L-alanyl-L-alanyl-L-prolyl-p-nitroanilide hydrochloride, is a chromogenic substrate used primarily in enzymatic assays. This compound is particularly useful for studying the activity of dipeptidyl aminopeptidase enzymes, which play a crucial role in various biological processes.
科学研究应用
H-Ala-Ala-Pro-pNA . HCl is widely used in scientific research for:
Enzyme Activity Assays: It serves as a substrate for measuring the activity of dipeptidyl aminopeptidase enzymes, which are important in various physiological and pathological processes.
Drug Development: The compound is used in screening assays to identify potential inhibitors of dipeptidyl aminopeptidase enzymes, which are targets for therapeutic interventions in diseases like diabetes and cancer.
Biochemical Studies: Researchers use this compound to study enzyme kinetics, substrate specificity, and the mechanism of enzyme action.
作用机制
Target of Action
The primary targets of H-Ala-Ala-Pro-pNA . HCl are dipeptidyl aminopeptidase yscV and prolyl tripeptidyl peptidases . Dipeptidyl aminopeptidase yscV is a thermosensitive enzyme from yeast, and prolyl tripeptidyl peptidases are a type of protease that cleaves peptide bonds where the carboxyl side of the bond is a proline residue.
Mode of Action
H-Ala-Ala-Pro-pNA . HCl acts as a chromogenic substrate for its target enzymes . When the compound interacts with these enzymes, it is cleaved, leading to a change in its structure and the release of a chromophore. This change can be detected and measured, providing a means of studying the activity of the enzymes.
Biochemical Pathways
The biochemical pathways affected by H-Ala-Ala-Pro-pNA . HCl are those involving the breakdown of proteins and peptides. By acting as a substrate for dipeptidyl aminopeptidase yscV and prolyl tripeptidyl peptidases, the compound plays a role in the enzymatic degradation of proteins. The downstream effects of this process include the generation of amino acids and smaller peptides, which can be used in various cellular processes .
Pharmacokinetics
The resulting metabolites would then be excreted, primarily via the kidneys .
Result of Action
The action of H-Ala-Ala-Pro-pNA . HCl at the molecular level results in the cleavage of the compound and the release of a chromophore . This can be detected and measured, providing a quantitative readout of enzyme activity. At the cellular level, the action of the compound can influence protein degradation pathways, potentially affecting various cellular functions.
Action Environment
The action of H-Ala-Ala-Pro-pNA . HCl can be influenced by various environmental factors. For example, the activity of the target enzymes can be affected by temperature, as dipeptidyl aminopeptidase yscV is known to be thermosensitive . Additionally, factors such as pH and the presence of other molecules can also influence enzyme activity and, consequently, the action of H-Ala-Ala-Pro-pNA . HCl.
生化分析
Biochemical Properties
H-Ala-Ala-Pro-pNA . HCl serves as a chromogenic substrate for various enzymes, including dipeptidyl aminopeptidase yscV and prolyl tripeptidyl peptidases . When these enzymes act on H-Ala-Ala-Pro-pNA . HCl, they cleave the peptide bond between proline and p-nitroaniline, releasing the p-nitroaniline group. This release can be quantitatively measured due to the chromogenic properties of p-nitroaniline, which absorbs light at a specific wavelength. This property makes H-Ala-Ala-Pro-pNA . HCl a valuable tool for studying enzyme kinetics and activity.
Cellular Effects
H-Ala-Ala-Pro-pNA . HCl influences various cellular processes by serving as a substrate for specific proteases. In cellular assays, the cleavage of H-Ala-Ala-Pro-pNA . HCl by enzymes such as dipeptidyl aminopeptidase yscV can be used to monitor enzyme activity and regulation. This compound can impact cell signaling pathways by modulating the activity of enzymes involved in peptide processing . Additionally, the release of p-nitroaniline upon cleavage can be used as a reporter for enzyme activity in live-cell imaging studies.
Molecular Mechanism
The molecular mechanism of H-Ala-Ala-Pro-pNA . HCl involves its interaction with specific proteases and peptidases. The compound binds to the active site of these enzymes, where the peptide bond between proline and p-nitroaniline is cleaved. This enzymatic reaction results in the release of p-nitroaniline, which can be detected spectrophotometrically . The specificity of H-Ala-Ala-Pro-pNA . HCl for certain enzymes makes it a valuable tool for studying enzyme-substrate interactions and enzyme kinetics.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of H-Ala-Ala-Pro-pNA . HCl are important considerations. The compound is typically stored at temperatures below -15°C to maintain its stability . Over time, the activity of H-Ala-Ala-Pro-pNA . HCl may decrease due to degradation, which can affect the accuracy of enzymatic assays. Long-term studies have shown that the compound remains stable under appropriate storage conditions, but its activity should be periodically verified to ensure reliable results.
Metabolic Pathways
H-Ala-Ala-Pro-pNA . HCl is involved in metabolic pathways related to peptide processing and degradation. The compound interacts with enzymes such as dipeptidyl aminopeptidase yscV and prolyl tripeptidyl peptidases, which cleave the peptide bond between proline and p-nitroaniline . This cleavage releases p-nitroaniline, which can be further metabolized or excreted by the cell. The involvement of H-Ala-Ala-Pro-pNA . HCl in these pathways highlights its role in studying enzyme activity and regulation.
Transport and Distribution
The transport and distribution of H-Ala-Ala-Pro-pNA . HCl within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound may be taken up by cells through endocytosis or other transport mechanisms, allowing it to reach intracellular compartments where it can interact with target enzymes . The distribution of H-Ala-Ala-Pro-pNA . HCl within tissues can vary depending on the expression levels of these transporters and enzymes.
Subcellular Localization
H-Ala-Ala-Pro-pNA . HCl is localized within specific subcellular compartments where its target enzymes are present. The compound may be directed to these compartments through targeting signals or post-translational modifications that facilitate its interaction with enzymes such as dipeptidyl aminopeptidase yscV . The subcellular localization of H-Ala-Ala-Pro-pNA . HCl is crucial for its activity and function in enzymatic assays.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Ala-Pro-pNA . HCl typically involves the stepwise coupling of amino acids to form the tripeptide sequence, followed by the attachment of the p-nitroanilide group. The process generally includes:
Coupling of L-alanine and L-alanine: This step is performed using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N-methylmorpholine (NMM).
Addition of L-proline: The dipeptide is then coupled with L-proline using similar reagents and conditions.
Attachment of p-nitroanilide: The final step involves the coupling of the tripeptide with p-nitroaniline, again using DCC and NMM.
Hydrochloride formation: The compound is then converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of H-Ala-Ala-Pro-pNA . HCl follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and stringent purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
H-Ala-Ala-Pro-pNA . HCl primarily undergoes hydrolysis reactions catalyzed by dipeptidyl aminopeptidase enzymes. These reactions result in the cleavage of the peptide bond, releasing p-nitroaniline, which can be quantitatively measured due to its chromogenic properties.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis is carried out in aqueous buffer solutions, typically at physiological pH (around 7.4) and temperature (37°C).
Reagents: Common reagents include buffer solutions (e.g., phosphate-buffered saline), enzyme preparations, and sometimes cofactors or inhibitors to study enzyme kinetics.
Major Products
The primary product of the hydrolysis reaction is p-nitroaniline, which is detected spectrophotometrically due to its distinct absorbance at 405 nm.
相似化合物的比较
Similar Compounds
H-Ala-Pro-pNA . HCl: This compound is similar but lacks one alanine residue. It is also used as a substrate for dipeptidyl aminopeptidase assays.
H-Gly-Pro-pNA . HCl: This compound has glycine instead of alanine and is used for similar enzymatic studies.
Uniqueness
H-Ala-Ala-Pro-pNA . HCl is unique due to its specific tripeptide sequence, which provides distinct substrate specificity for certain dipeptidyl aminopeptidase enzymes. This specificity makes it particularly useful for studying enzymes
属性
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O5.ClH/c1-10(18)15(23)19-11(2)17(25)21-9-3-4-14(21)16(24)20-12-5-7-13(8-6-12)22(26)27;/h5-8,10-11,14H,3-4,9,18H2,1-2H3,(H,19,23)(H,20,24);1H/t10-,11-,14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKUAVHCDNGKPC-UWSFXBGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1448012.png)
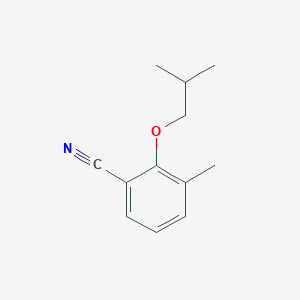
![Methyl 3-[(5-nitro-1,3-thiazol-2-yl)sulfonyl]propanoate](/img/structure/B1448015.png)

![4-[2-(Sulfinoimino)-1(2H)-pyridyl]benzenediazonium](/img/structure/B1448018.png)
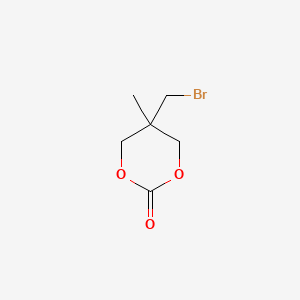
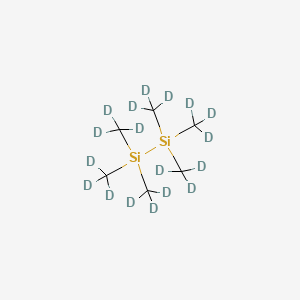
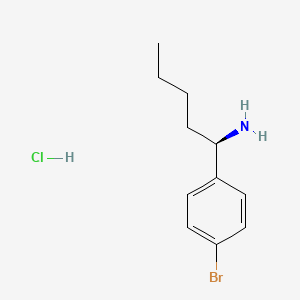
![5,6-Dimethoxy-2'H,4'H-spiro[indole-3,5'-[1,3]oxazolidine]-2,2',4'(1H)-trione](/img/structure/B1448026.png)
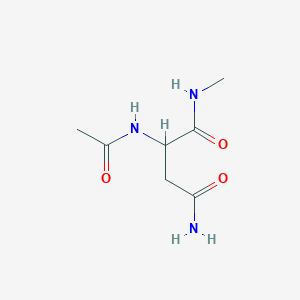
![2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carbonitrile](/img/structure/B1448029.png)
![{2-[4-(2-Thienyl)piperidin-1-yl]ethyl}amine](/img/structure/B1448030.png)
